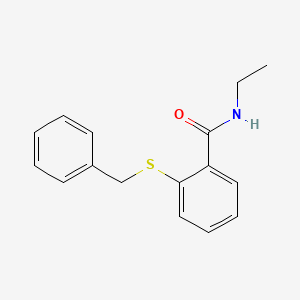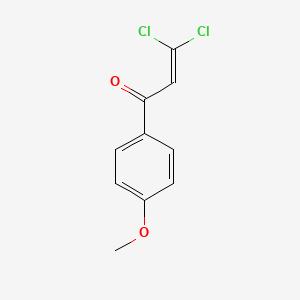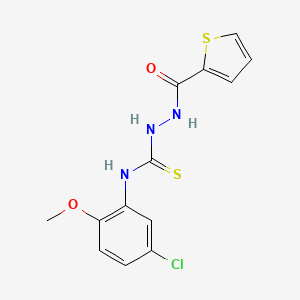
N-(5-CHLORO-2-METHOXYPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves the following steps:
Formation of the hydrazinecarbothioamide moiety: This can be achieved by reacting thiosemicarbazide with an appropriate acylating agent under controlled conditions.
Introduction of the thienylcarbonyl group: The thienylcarbonyl group can be introduced through a coupling reaction with a thienyl-containing reagent.
Attachment of the chloro-substituted methoxyphenyl group: This step involves the reaction of the intermediate compound with a chloro-substituted methoxyphenyl reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylcarbonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
N-(5-Chloro-2-methoxyphenyl)-2-(2-furylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(5-Chloro-2-methoxyphenyl)-2-(2-pyridylcarbonyl)-1-hydrazinecarbothioamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: N-(5-Chloro-2-methoxyphenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is unique due to the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c1-19-10-5-4-8(14)7-9(10)15-13(20)17-16-12(18)11-3-2-6-21-11/h2-7H,1H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCTZLMKGXUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![N-[(3-chlorophenyl)carbamothioyl]acetamide](/img/structure/B5821419.png)
![(5E)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B5821423.png)
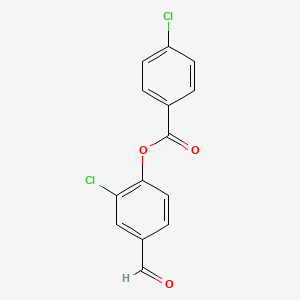
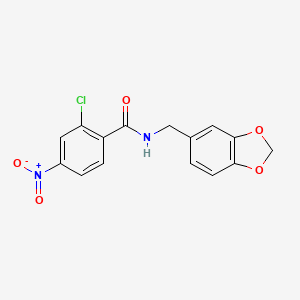
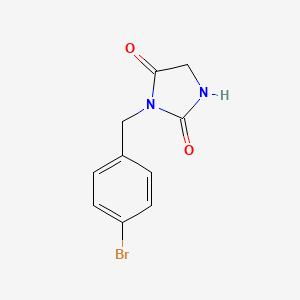
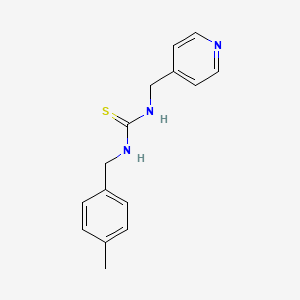
![3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B5821466.png)
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
